CYP2A6 Inhibition Potency: Furan Linker (5i) vs. Alkyne Linker (4g)
In a head-to-head comparison within the same study, compound 5i (the furan-linked variant corresponding to (5-(Pyridin-4-yl)furan-2-yl)methanamine) inhibited CYP2A6 with an IC50 of 0.051 µM, while the analogous alkyne-linked compound 4g exhibited an IC50 of 0.055 µM [1]. This demonstrates that incorporating a furan linker at this position preserves, and slightly enhances, inhibitory potency relative to the alkyne isostere.
| Evidence Dimension | CYP2A6 inhibition IC50 |
|---|---|
| Target Compound Data | 0.051 µM (compound 5i) |
| Comparator Or Baseline | 0.055 µM (compound 4g, alkyne analog) |
| Quantified Difference | 1.08-fold lower IC50 (5i is slightly more potent) |
| Conditions | Recombinant CYP2A6 enzyme assay; IC50 determination by fluorometric or LC-MS-based method (as described in Denton et al., 2018) |
Why This Matters
Replacing the alkyne linker with a furan ring not only maintains but modestly improves CYP2A6 inhibition, offering a metabolically distinct scaffold that may alter off-target profiles or synthetic accessibility.
- [1] Denton TT, Srivastava P, Xia Z, Chen G, Watson CJW, Wynd A, Lazarus P. Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition. J Med Chem. 2018;61(16):7065-7086. View Source
